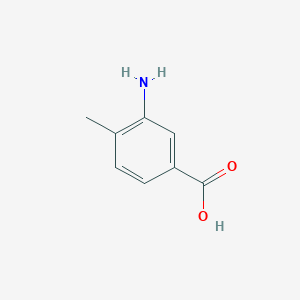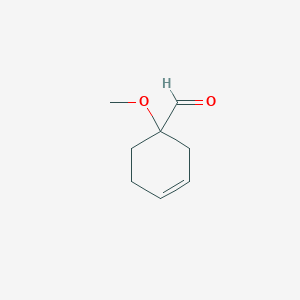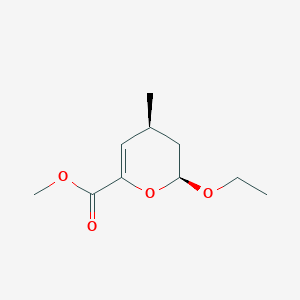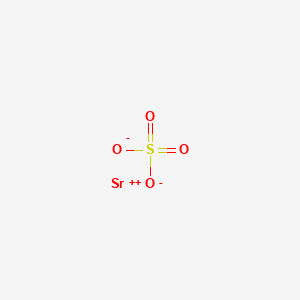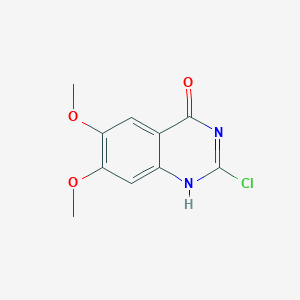
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one
説明
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a chemical compound with the molecular formula C10H9ClN2O3 . It is a quinazolinone derivative, a class of compounds known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one includes a quinazolinone core with chlorine and methoxy groups attached. The IUPAC name for this compound is 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is 240.64 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2 and a topological polar surface area of 59.9 Ų .科学的研究の応用
Medicine: Tyrosine Kinase Inhibitors
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a key intermediate in the synthesis of tyrosine kinase inhibitors like Tandutinib, Erlotinib, and Gefitinib . These compounds are significant in cancer therapy, particularly for non-small-cell lung cancer (NSCLC) and myeloid leukemia (ML). They work by inhibiting the phosphorylation of protein kinases, which are crucial in cell signal transduction and can lead to cancer if mutated .
Agriculture: Antifungal Applications
In agriculture, quinazolinone derivatives have been explored for their antifungal properties against phytopathogenic fungi . This could potentially lead to the development of new fungicides that help protect crops from fungal diseases, thereby supporting food security.
Material Science: Synthesis of Novel Compounds
The compound serves as a reactant in material science for synthesizing novel compounds with potential bioactive properties . These materials could have applications in developing new types of sensors, coatings, or other advanced materials with specialized functions.
Environmental Science: Antibacterial Agents
Quinazolinone derivatives, related to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, show promise as antibacterial agents . This is particularly important in the context of rising antibiotic resistance, as these compounds could lead to the development of new classes of antibiotics.
Analytical Chemistry: Reference Standards
In analytical chemistry, this compound is used as a reference material for proficiency testing and quality control . It helps ensure the accuracy and reliability of analytical methods used across various industries.
Biochemistry: Enzyme Inhibition
Quinazolinone derivatives have been reported to exhibit enzyme inhibitory activity, which is crucial in understanding biochemical pathways and developing therapeutic agents . For instance, they have shown α-glucosidase inhibitory activity, which is relevant in diabetes research.
Pharmacology: Drug Discovery
The compound is involved in drug discovery efforts, particularly in the optimization of drugs with a broad range of pharmacological activities . It is a building block for creating molecules that could potentially treat various diseases, including cancer, hypertension, and bacterial infections.
Industrial Applications: Chemical Research and Manufacturing
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is also significant in industrial applications, where it is used in the synthesis of chemicals that may serve as intermediates for further chemical research or manufacturing processes .
将来の方向性
The future directions for research on 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one and related quinazolinone derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. For instance, the installation of a pyridine ring at the 2-position has been suggested as a means of significantly reducing cytotoxicity .
作用機序
Target of Action
The primary target of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is the serine protease dipeptidyl peptidase IV . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing metabolic diseases.
Mode of Action
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one interacts with its target by inhibiting the activity of the dipeptidyl peptidase IV enzyme . This inhibition results in an increase in the levels of incretin hormones, which stimulate a decrease in blood glucose levels.
Biochemical Pathways
The compound affects the glucose metabolic pathway. By inhibiting dipeptidyl peptidase IV, it increases the levels of incretin hormones, GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide). These hormones enhance insulin synthesis and release, which in turn promotes the reduction of blood glucose levels .
Result of Action
The molecular effect of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one involves the inhibition of dipeptidyl peptidase IV, leading to an increase in incretin hormone levels . On a cellular level, this results in enhanced insulin synthesis and release, promoting a decrease in blood glucose levels.
Action Environment
The action, efficacy, and stability of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 2-8°C . Furthermore, factors such as pH and the presence of other substances can potentially impact the compound’s efficacy and interaction with its target.
特性
IUPAC Name |
2-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAGRILJPETJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443457 | |
| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one | |
CAS RN |
20197-86-8 | |
| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



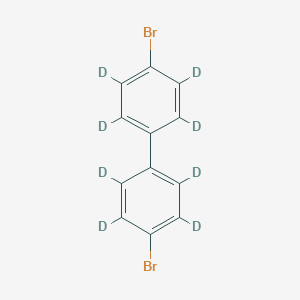
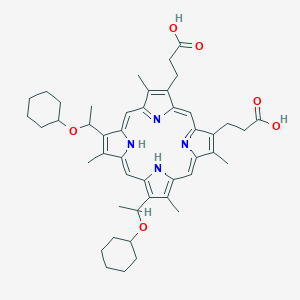
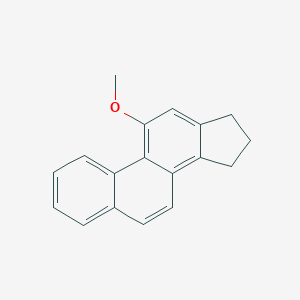
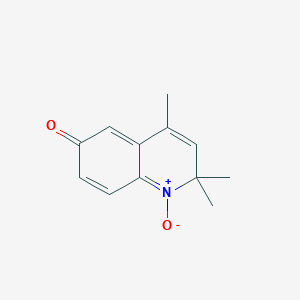
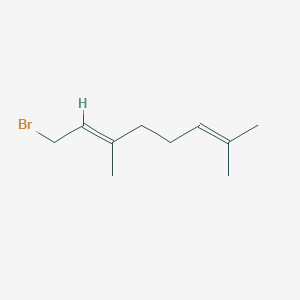
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
